![molecular formula C12H17NOS B7513033 N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.
Mecanismo De Acción
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of immune function.
Biochemical and Physiological Effects:
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide is its potency as a cannabinoid receptor agonist, which allows for precise modulation of the endocannabinoid system in laboratory experiments. However, one limitation is its potential for cytotoxicity at high concentrations, which could limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide. One area of interest is its potential use in the treatment of chronic pain, particularly in the context of opioid-sparing therapies. Another area of interest is its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further research is needed to fully understand the potential side effects and limitations of N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide involves several steps, including the reaction of 5-methylthiophene-2-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N-methylformamide and subsequent purification steps. The final product is a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Research has shown that N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide has analgesic properties, making it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Propiedades
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-6-7-11(15-9)8-13-12(14)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKINGFZAMKETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
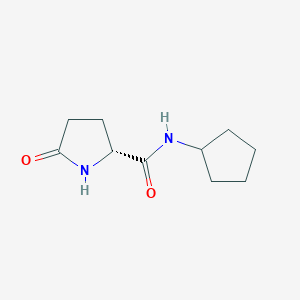
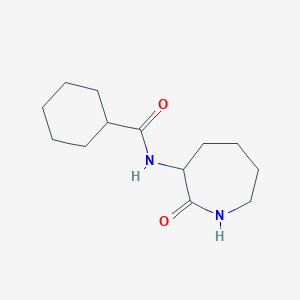
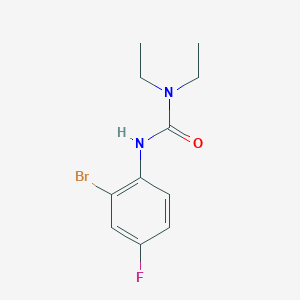

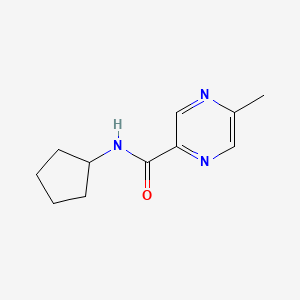
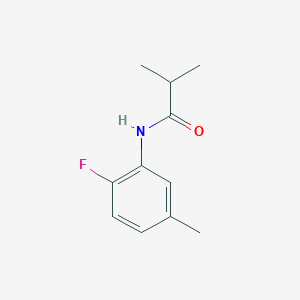
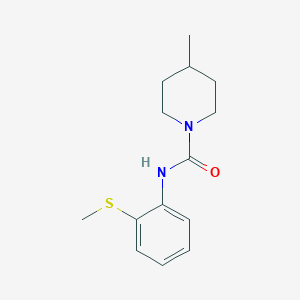

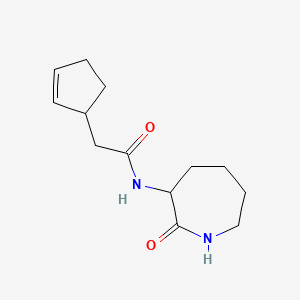
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)